molecular formula C11H8FNO2 B8453003 1-(2-(4-Fluorophenyl)oxazol-4-yl)ethanone

1-(2-(4-Fluorophenyl)oxazol-4-yl)ethanone

Cat. No.: B8453003
M. Wt: 205.18 g/mol
InChI Key: GWWDLJVMCFUACK-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenyl)oxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethanone

InChI

InChI=1S/C11H8FNO2/c1-7(14)10-6-15-11(13-10)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

GWWDLJVMCFUACK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-fluorophenyl)oxazole-4-carbaldehyde (400 mg, 2.09 mmol) in dry chloroform (5 mL) was cooled to 0° C. and a freshly prepared solution of diazomethane in ether (20 mL) was added. The reaction mixture was stirred for 1 h and quenched with 10% aqueous NaHCO3 solution. The crude product was extracted with CH2Cl2 and the combined extracts were dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 5-8% EtOAc in petroleum ether) to afford 1-(2-(4-fluorophenyl)oxazol-4-yl)ethanone (250 mg, yield 58%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.25 (s, 1H), 8.12-8.09 (m, 2H), 7.21-7.17 (t, J=8.7 Hz, 2H), 2.60 (s, 3H). MS (ESI) m/z: Calculated for C11H8FNO2: 205.05. found: 205.9 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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